

Application Notes and Protocols for TG 100572 Hydrochloride In Vivo Dosing

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Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777

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Introduction

TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with demonstrated activity against key drivers of angiogenesis and cell proliferation.^[1] It exhibits low nanomolar inhibitory concentrations (IC₅₀) against Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFR β), and members of the Src kinase family (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).^[1] This broad-spectrum activity makes TG 100572 a valuable tool for in vivo research in oncology and ophthalmology, particularly in studies investigating anti-angiogenic and anti-proliferative therapeutic strategies.

These application notes provide detailed protocols for the in vivo administration of **TG 100572 Hydrochloride** in various preclinical models, based on available literature. The information is intended to serve as a guide for researchers in designing and executing their in vivo studies.

Data Presentation

The following tables summarize the quantitative data for in vivo dosing of **TG 100572 Hydrochloride**.

Table 1: Systemic Administration of **TG 100572 Hydrochloride** in a Murine Model

Parameter	Details	Reference
Animal Model	C57BL/6 mice (15-20 g)	MedChemExpress
Condition	Laser-induced choroidal neovascularization (CNV)	MedChemExpress
Route of Administration	Intraperitoneal (i.p.)	MedChemExpress
Dosage	5 mg/kg	MedChemExpress
Dosing Schedule	Twice daily for 4 days, followed by a single dose on Day 5	MedChemExpress
Observed Effects	Significant suppression of CNV	MedChemExpress
Reported Toxicity	Associated weight loss, suggestive of systemic toxicity	MedChemExpress

Table 2: Topical Ocular Administration of **TG 100572 Hydrochloride**

Parameter	Details	Reference
Animal Models	Mice, Rabbits, Dogs, Mini-pigs	IOVS
Condition	Ocular pharmacokinetic studies	IOVS
Route of Administration	Topical (eye drops)	IOVS
Dosage Volume	10 - 50 µL/eye	IOVS
Frequency	Minimum of three times daily (t.i.d.) due to short half-life in ocular tissues. The prodrug, TG100801, allows for once or twice daily dosing.	MedChemExpress, IOVS
Key Finding	TG100801 is a prodrug that is converted to TG100572 by ocular esterases, achieving therapeutic concentrations in posterior eye tissues.	IOVS
Systemic Exposure	Minimal systemic exposure, below the limit of quantitation (1-3 ng/mL).	IOVS

Experimental Protocols

Protocol 1: Preparation of TG 100572 Hydrochloride for In Vivo Administration

This protocol describes the preparation of a common vehicle formulation for **TG 100572 Hydrochloride** for systemic administration.

Materials:

- **TG 100572 Hydrochloride** powder
- Dimethyl sulfoxide (DMSO)

- SBE- β -CD (Sulfobutylether- β -cyclodextrin)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a 20% SBE- β -CD in Saline Solution:
 - Dissolve SBE- β -CD in sterile saline to a final concentration of 20% (w/v).
 - Ensure complete dissolution. This may be aided by gentle warming or sonication.
 - Sterile filter the solution through a 0.22 μ m filter.
- Prepare the **TG 100572 Hydrochloride** Formulation:
 - Weigh the required amount of **TG 100572 Hydrochloride** powder.
 - Prepare a stock solution in DMSO.
 - For a final formulation of 10% DMSO and 90% (20% SBE- β -CD in Saline), first dissolve the **TG 100572 Hydrochloride** in DMSO.
 - Sequentially add the 20% SBE- β -CD in Saline solution to the DMSO stock to achieve the final desired concentration of the drug and solvent ratios.
 - For example, to prepare 1 mL of the final formulation, add 100 μ L of the **TG 100572 Hydrochloride**/DMSO stock to 900 μ L of the 20% SBE- β -CD in Saline solution.
 - Vortex thoroughly to ensure a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

- It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for the intraperitoneal administration of **TG 100572 Hydrochloride** in mice.

Materials:

- Prepared **TG 100572 Hydrochloride** formulation (from Protocol 1)
- Sterile 1 mL syringe with a 26-27 gauge needle
- Mouse restraint device (optional)
- 70% ethanol

Procedure:

- **Animal Restraint:** Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
- **Injection Site Identification:** Identify the injection site in the lower quadrant of the abdomen, either left or right of the midline. Avoid the midline to prevent injury to the bladder or cecum.
- **Injection:**
 - Wipe the injection site with 70% ethanol.
 - Lift the hindquarters of the mouse to a slight head-down angle to allow the abdominal organs to move away from the injection site.
 - Insert the needle at a 15-20 degree angle.
 - Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site.
 - Inject the prepared **TG 100572 Hydrochloride** formulation slowly and steadily.

- **Post-injection Monitoring:** After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, hunched posture, or abdominal swelling. As systemic administration of TG 100572 has been associated with weight loss, it is crucial to monitor the body weight of the animals regularly throughout the study.

Protocol 3: Topical Ocular Administration in Mice

This protocol provides a general guideline for the topical administration of **TG 100572 Hydrochloride** or its prodrug, TG100801, as eye drops in mice.

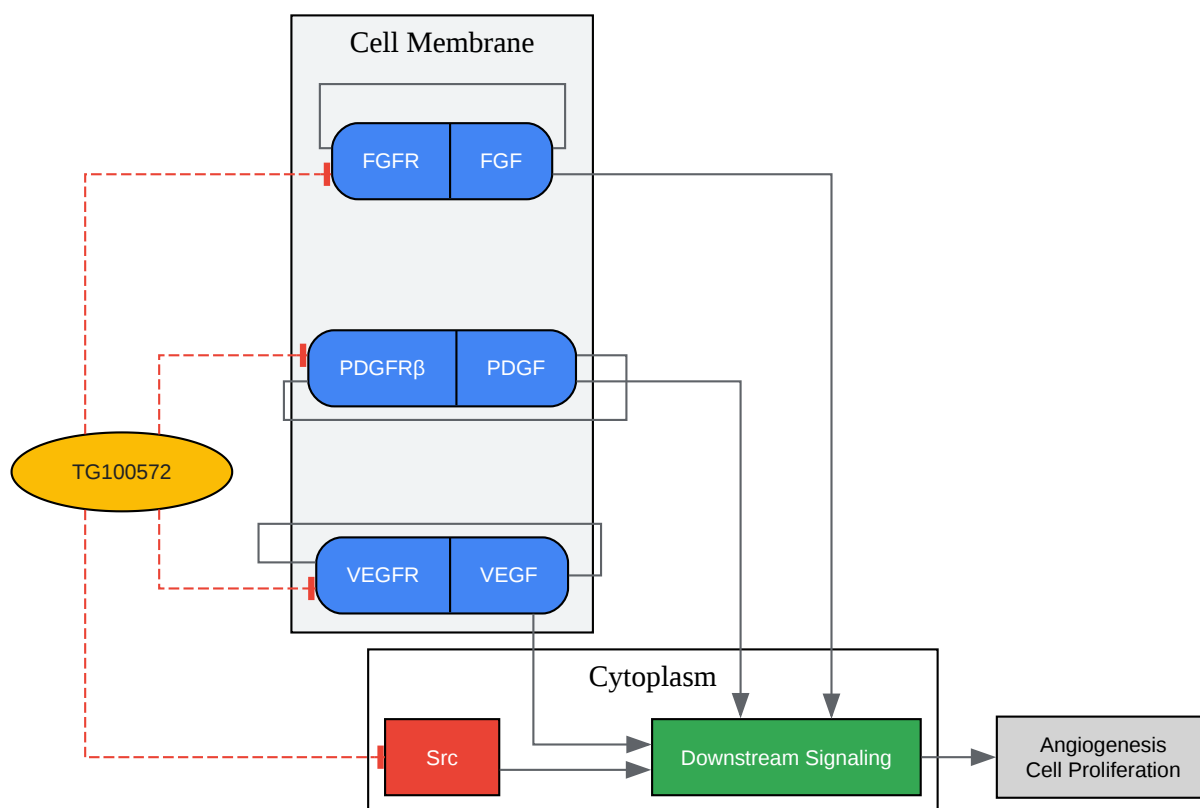
Materials:

- Prepared **TG 100572 Hydrochloride** or TG100801 formulation (ensure sterility and appropriate ophthalmic vehicle)
- Micropipette with sterile tips
- Animal restraint device (optional)

Procedure:

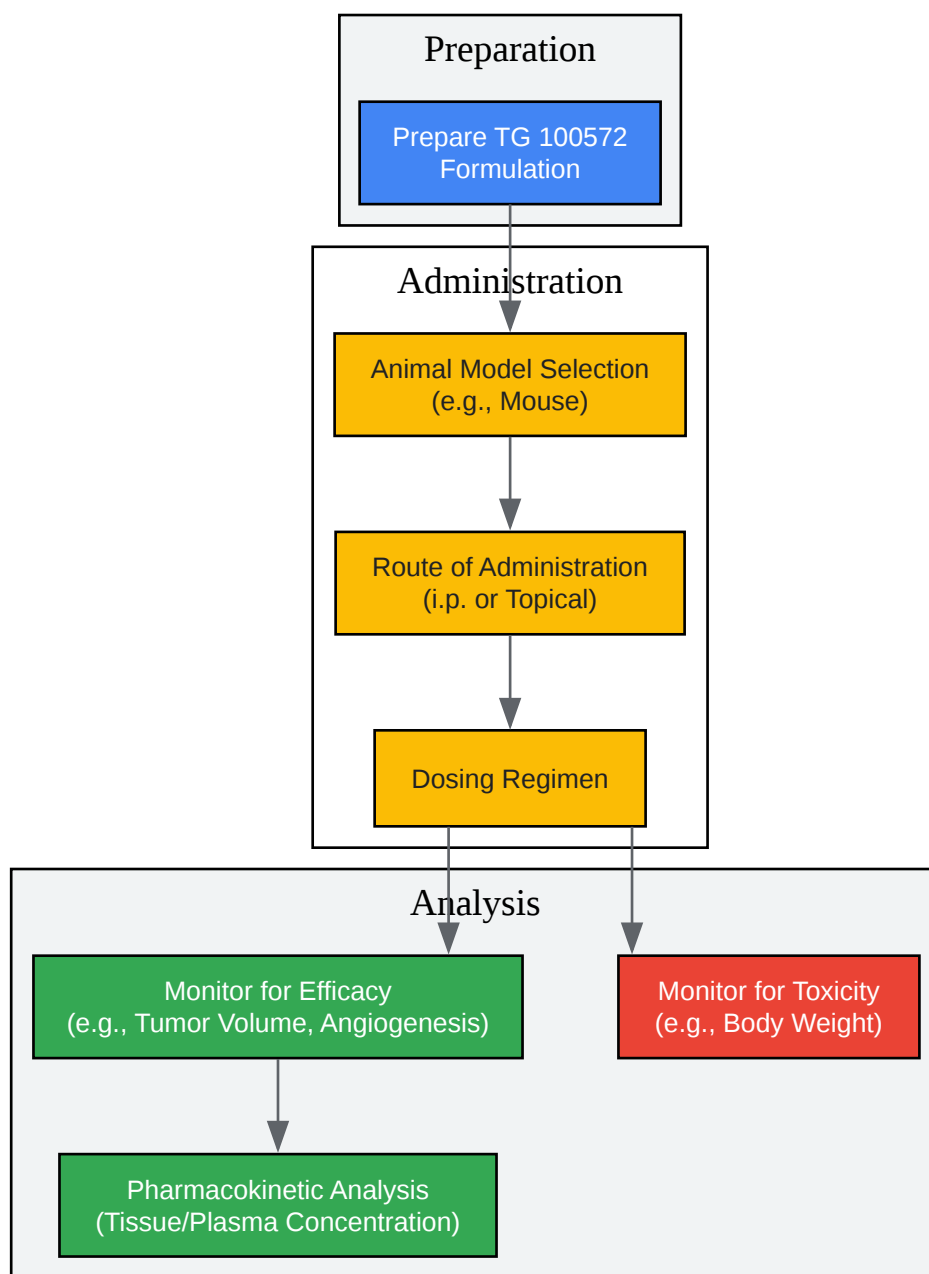
- **Animal Restraint:** Gently restrain the mouse to ensure its head is stable.
- **Eye Drop Instillation:**
 - Using a micropipette, carefully dispense a single drop (typically 10 μ L) of the formulation onto the cornea of the mouse's eye.
 - Avoid touching the eye with the pipette tip.
- **Post-instillation:** Allow the mouse to blink and distribute the drop across the ocular surface.
- **Dosing Frequency:** Due to the short half-life of TG 100572 in ocular tissues, administration is recommended at least three times a day.^[2] For the prodrug TG100801, a once or twice daily dosing regimen may be sufficient to maintain therapeutic levels.^[2]

Mandatory Visualizations



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Caption: **TG 100572 Hydrochloride** Signaling Pathway Inhibition.



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Caption: General In Vivo Experimental Workflow for TG 100572.

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